An In-depth Technical Guide to Fmoc-L-Val-OH-d8: Principles, Applications, and Experimental Protocols
An In-depth Technical Guide to Fmoc-L-Val-OH-d8: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Val-OH-d8 is a deuterated, stable isotope-labeled amino acid derivative crucial for modern proteomics, drug development, and peptide chemistry. Its primary application lies in its use as a building block in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry-based proteomics. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise quantification of proteins and peptides. This guide provides a comprehensive overview of the physicochemical properties of Fmoc-L-Val-OH-d8, detailed experimental protocols for its application in Fmoc-based SPPS, and its role in quantitative proteomics workflows.
Core Concepts and Physicochemical Properties
Fmoc-L-Val-OH-d8 is a derivative of the proteinogenic amino acid L-valine. It features two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the substitution of eight hydrogen atoms with deuterium.
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Fmoc Protecting Group: The Fmoc group is a base-labile protecting group essential for the stepwise synthesis of peptides.[1] It remains stable under the acidic conditions used to remove side-chain protecting groups, allowing for an orthogonal protection strategy.[2][3] The Fmoc group is typically removed using a mild base, most commonly piperidine.[1][3]
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Deuterium Labeling (d8): The eight deuterium atoms replace the hydrogens on the isopropyl side chain and the α-carbon. This isotopic labeling results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its use in quantitative mass spectrometry.[4][][6]
Physicochemical Data
The following table summarizes the key quantitative data for Fmoc-L-Val-OH-d8.
| Property | Value | Reference |
| Molecular Formula | (CD₃)₂CDCD(NH-Fmoc)COOH | [7] |
| Molecular Weight | 347.43 g/mol | [4][7] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Assay Purity | ≥99% (CP) | [4] |
| Physical Form | Solid | [4] |
| Melting Point | 143-145 °C (lit.) | [4] |
| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4] |
| Mass Shift | M+8 | [4] |
Applications in Research and Drug Development
The unique properties of Fmoc-L-Val-OH-d8 make it a valuable tool in several scientific domains.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Val-OH-d8 is primarily used as a building block in Fmoc-based SPPS to generate peptides containing a stable isotope-labeled valine residue. These labeled peptides are indispensable for various applications, including:
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Quantitative Proteomics: As internal standards for the absolute quantification of proteins.[6]
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NMR Studies: To aid in the structural elucidation of peptides and proteins.
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Metabolic Labeling: To trace the fate of amino acids in metabolic pathways.[]
Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[] While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterium labeling offers an alternative approach.[8][9][10] Peptides containing d8-valine can be readily distinguished from their natural counterparts by mass spectrometry, allowing for the relative or absolute quantification of proteins.[4][]
Internal Standards in Mass Spectrometry
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[11][12][13] Because Fmoc-L-Val-OH-d8 has nearly identical chemical and physical properties to the unlabeled form, it co-elutes during chromatography and experiences similar ionization efficiency, thus effectively correcting for variations in sample preparation and instrument response.[14]
Experimental Protocols
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide using Fmoc-L-Val-OH-d8. The specific resin and coupling reagents may vary depending on the desired C-terminal functionality and the peptide sequence.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Methodology:
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Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]
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First Amino Acid Coupling (Loading):
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If starting with a pre-loaded resin, proceed to step 3.
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For manual loading, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH-d8) and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[15]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
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Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[15]
-
Wash the resin extensively with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) by dissolving it with an activating agent and a base in DMF.
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Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
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Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
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Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
-
Peptide Precipitation and Purification:
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Precipitate the cleaved peptide in cold diethyl ether.
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Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Workflow for Quantitative Proteomics using a Labeled Peptide Standard
This workflow outlines the use of a synthesized peptide containing d8-valine as an internal standard for the absolute quantification of a target protein in a complex biological sample.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.
Methodology:
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Protein Extraction: Extract proteins from the biological sample of interest.
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Spiking of Internal Standard: Add a precisely known amount of the purified synthetic peptide containing the d8-valine label to the protein extract.
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Proteolytic Digestion: Digest the protein mixture, including the spiked-in standard, into smaller peptides using a protease such as trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Quantification:
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Identify the elution profiles for both the endogenous (light) and the labeled (heavy) versions of the target peptide.
-
Calculate the ratio of the peak areas of the light and heavy peptides.
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Since the amount of the heavy peptide is known, the absolute amount of the endogenous peptide, and thus the target protein, can be determined.[6]
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Conclusion
Fmoc-L-Val-OH-d8 is a highly versatile and valuable reagent for researchers in the fields of peptide chemistry, proteomics, and drug development. Its well-defined chemical properties and the distinct mass shift provided by the deuterium labeling enable the synthesis of high-quality, isotopically labeled peptides. These labeled peptides are critical tools for the precise and accurate quantification of proteins in complex biological systems, contributing to a deeper understanding of cellular processes and the development of new therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of Fmoc-L-Val-OH-d8 in the laboratory.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 6. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
